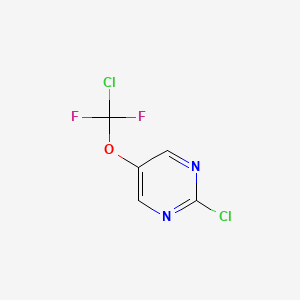
2-Chloro-5-(chlorodifluoromethoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(chlorodifluoromethoxy)pyrimidine is a chemical compound with the molecular formula C5H3ClF2N2O. It is a derivative of pyrimidine, an aromatic heterocyclic compound containing nitrogen atoms at positions 1 and 3 in the ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(chlorodifluoromethoxy)pyrimidine typically involves the reaction of 2-chloro-5-hydroxypyrimidine with chlorodifluoromethane in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-chloro-5-hydroxypyrimidine+chlorodifluoromethane→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation to obtain the compound in high purity. The use of advanced techniques like chromatography and crystallization may be employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(chlorodifluoromethoxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing Agents: Agents like potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound .
Scientific Research Applications
2-Chloro-5-(chlorodifluoromethoxy)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(chlorodifluoromethoxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: This compound is similar in structure but contains a fluorine atom instead of the chlorodifluoromethoxy group.
2,4-Dichloro-5-fluoropyrimidine: Another related compound with additional chlorine substitution.
Uniqueness
2-Chloro-5-(chlorodifluoromethoxy)pyrimidine is unique due to the presence of the chlorodifluoromethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
2995276-70-3 |
|---|---|
Molecular Formula |
C5H2Cl2F2N2O |
Molecular Weight |
214.98 g/mol |
IUPAC Name |
2-chloro-5-[chloro(difluoro)methoxy]pyrimidine |
InChI |
InChI=1S/C5H2Cl2F2N2O/c6-4-10-1-3(2-11-4)12-5(7,8)9/h1-2H |
InChI Key |
QCVFNEOFJYFONK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)OC(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















